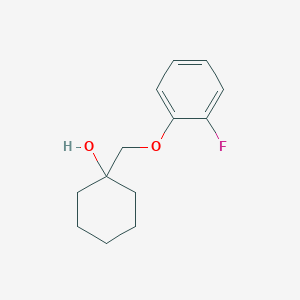![molecular formula C7H6ClN3O B13339120 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13339120.png)
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene are commonly used conditions .
Industrial Production Methods
In industrial settings, continuous flow chemistry tools have been employed to optimize the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. This approach allows for better control over reaction conditions and scalability. The amination step, for instance, can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide .
化学反応の分析
Types of Reactions
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization is a key step in its synthesis.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Solvents: Xylene, triethyl orthoformate.
Catalysts: Microwave-assisted heating, reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an inhibitor of enzymes like tankyrase and stearoyl CoA desaturase.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes like Wnt signaling . Similarly, its role as a stearoyl CoA desaturase inhibitor involves the disruption of fatty acid metabolism .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
Pyrrolo[1,2-d][1,3,4]oxadiazines: Precursors in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones.
Uniqueness
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one stands out due to its chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
2-(chloromethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c8-4-6-9-7(12)5-2-1-3-11(5)10-6/h1-3H,4H2,(H,9,10,12) |
InChIキー |
MUSIFVFOVANWLB-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


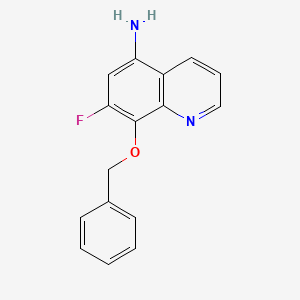
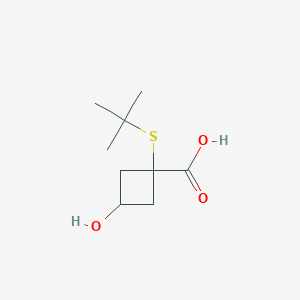
![2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
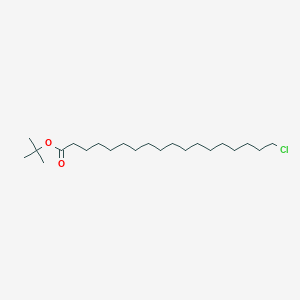
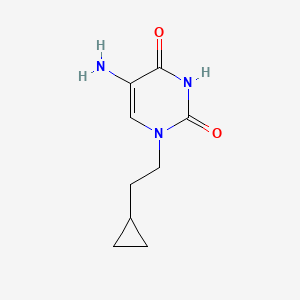

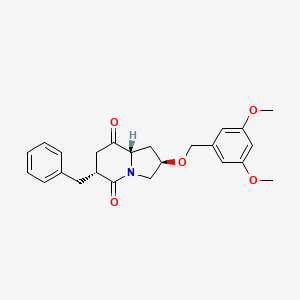
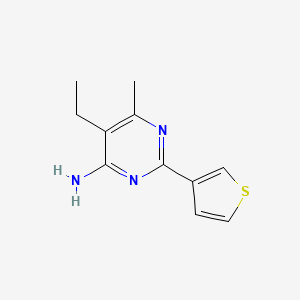
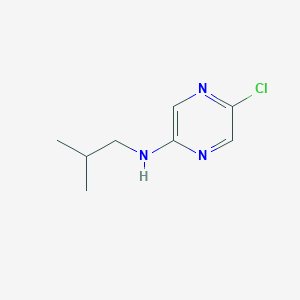
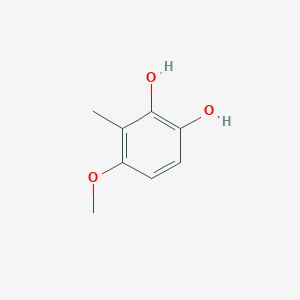
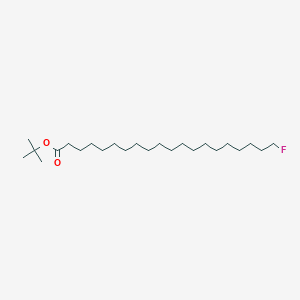
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
